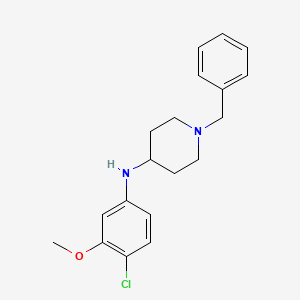
6-(Benzyloxy)-2-methylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-2-methylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The benzyloxy group at the 6-position and a methyl group at the 2-position of the benzofuran ring make this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-2-methylbenzofuran typically involves the following steps:
Cyclization: The cyclization of intermediates can be facilitated by using catalysts such as palladium in Suzuki-Miyaura coupling reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale benzylation and cyclization processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the benzyloxy group, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxybenzofuran derivatives.
Substitution: Various substituted benzofurans depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-2-methylbenzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and fluorescent probes
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-2-methylbenzofuran in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
- 6-(Benzyloxy)-2-hydroxybenzofuran
- 6-(Benzyloxy)-2-chlorobenzofuran
- 6-(Benzyloxy)-2-nitrobenzofuran
Comparison: 6-(Benzyloxy)-2-methylbenzofuran is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Propiedades
Número CAS |
94672-20-5 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-methyl-6-phenylmethoxy-1-benzofuran |
InChI |
InChI=1S/C16H14O2/c1-12-9-14-7-8-15(10-16(14)18-12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clave InChI |
CPFXVVBPEDEIIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)


![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)


![Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B13942539.png)

![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)




